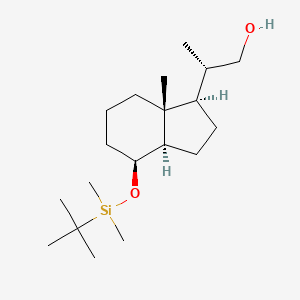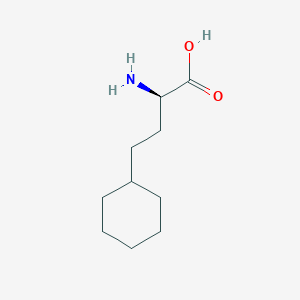![molecular formula C16H21ClN2O2S B2587543 (E)-2-(2-Chlorophenyl)-N-[(1-cyclopropylpyrrolidin-3-YL)methyl]ethenesulfonamide CAS No. 1385620-06-3](/img/structure/B2587543.png)
(E)-2-(2-Chlorophenyl)-N-[(1-cyclopropylpyrrolidin-3-YL)methyl]ethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(2-Chlorophenyl)-N-[(1-cyclopropylpyrrolidin-3-YL)methyl]ethenesulfonamide, also known as CP-544326, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and has been found to possess a variety of biological activities.
Mechanism of Action
The mechanism of action of (E)-2-(2-Chlorophenyl)-N-[(1-cyclopropylpyrrolidin-3-YL)methyl]ethenesulfonamide is not fully understood, but it is believed to act by modulating the activity of certain receptors in the brain and peripheral tissues. Specifically, (E)-2-(2-Chlorophenyl)-N-[(1-cyclopropylpyrrolidin-3-YL)methyl]ethenesulfonamide has been found to act as a selective antagonist of the alpha7 nicotinic acetylcholine receptor (α7 nAChR). This receptor is involved in a variety of physiological processes, including learning and memory, inflammation, and pain perception.
Biochemical and Physiological Effects:
(E)-2-(2-Chlorophenyl)-N-[(1-cyclopropylpyrrolidin-3-YL)methyl]ethenesulfonamide has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. In addition, (E)-2-(2-Chlorophenyl)-N-[(1-cyclopropylpyrrolidin-3-YL)methyl]ethenesulfonamide has been found to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. It has also been shown to have anticonvulsant effects in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
One advantage of (E)-2-(2-Chlorophenyl)-N-[(1-cyclopropylpyrrolidin-3-YL)methyl]ethenesulfonamide is that it has been extensively studied and has a well-established synthesis method. In addition, it has been found to have a variety of biological activities, making it a potentially useful tool for studying various physiological processes. However, one limitation of (E)-2-(2-Chlorophenyl)-N-[(1-cyclopropylpyrrolidin-3-YL)methyl]ethenesulfonamide is that its mechanism of action is not fully understood, which may limit its usefulness in certain types of experiments.
Future Directions
There are several future directions for research on (E)-2-(2-Chlorophenyl)-N-[(1-cyclopropylpyrrolidin-3-YL)methyl]ethenesulfonamide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of (E)-2-(2-Chlorophenyl)-N-[(1-cyclopropylpyrrolidin-3-YL)methyl]ethenesulfonamide and its potential use as a tool for studying various physiological processes.
Synthesis Methods
The synthesis of (E)-2-(2-Chlorophenyl)-N-[(1-cyclopropylpyrrolidin-3-YL)methyl]ethenesulfonamide involves the reaction of 2-chlorobenzaldehyde with N-[(1-cyclopropylpyrrolidin-3-YL)methyl]amine in the presence of a base to form the intermediate product. This intermediate product is then reacted with ethenesulfonyl chloride to give (E)-2-(2-Chlorophenyl)-N-[(1-cyclopropylpyrrolidin-3-YL)methyl]ethenesulfonamide. The synthesis of (E)-2-(2-Chlorophenyl)-N-[(1-cyclopropylpyrrolidin-3-YL)methyl]ethenesulfonamide has been reported in several research articles and is considered to be a relatively straightforward process.
Scientific Research Applications
(E)-2-(2-Chlorophenyl)-N-[(1-cyclopropylpyrrolidin-3-YL)methyl]ethenesulfonamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties. In addition, (E)-2-(2-Chlorophenyl)-N-[(1-cyclopropylpyrrolidin-3-YL)methyl]ethenesulfonamide has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use in the treatment of cancer and other diseases.
properties
IUPAC Name |
(E)-2-(2-chlorophenyl)-N-[(1-cyclopropylpyrrolidin-3-yl)methyl]ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2S/c17-16-4-2-1-3-14(16)8-10-22(20,21)18-11-13-7-9-19(12-13)15-5-6-15/h1-4,8,10,13,15,18H,5-7,9,11-12H2/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATFHJZQAOHGAK-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(C2)CNS(=O)(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N2CCC(C2)CNS(=O)(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(2-Chlorophenyl)-N-[(1-cyclopropylpyrrolidin-3-YL)methyl]ethenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Chloropyridin-3-yl)-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2587461.png)
![2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole](/img/structure/B2587463.png)

![methyl 4-[4-oxo-3-(2-toluidinocarbonyl)-1(4H)-pyridazinyl]benzenecarboxylate](/img/structure/B2587468.png)
![Dimethyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B2587469.png)




![N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B2587476.png)
![Methyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2587477.png)


